1-[2-(4-Methylphenyl)-2-oxoethyl]-3-{[3-(trifluoromethyl)phenyl]methyl}imidazolidine-2,4,5-trione
Description
This compound features an imidazolidine-2,4,5-trione core with two distinct substituents:
- Position 1: A 2-(4-methylphenyl)-2-oxoethyl group, introducing a ketone-linked 4-methylphenyl moiety.
- Position 3: A [3-(trifluoromethyl)phenyl]methyl group, contributing strong electron-withdrawing and lipophilic properties due to the trifluoromethyl (-CF₃) group.
Properties
IUPAC Name |
1-[2-(4-methylphenyl)-2-oxoethyl]-3-[[3-(trifluoromethyl)phenyl]methyl]imidazolidine-2,4,5-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F3N2O4/c1-12-5-7-14(8-6-12)16(26)11-25-18(28)17(27)24(19(25)29)10-13-3-2-4-15(9-13)20(21,22)23/h2-9H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOFBFXDHXOKVSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CN2C(=O)C(=O)N(C2=O)CC3=CC(=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F3N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[2-(4-Methylphenyl)-2-oxoethyl]-3-{[3-(trifluoromethyl)phenyl]methyl}imidazolidine-2,4,5-trione (commonly referred to as compound 1) is a synthetic organic compound belonging to the class of imidazolidine derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and drug discovery.
Chemical Structure and Properties
- Chemical Formula : CHFNO
- Molecular Weight : 404.34 g/mol
- CAS Number : 303986-32-5
The structure of compound 1 features a complex arrangement that includes a trifluoromethyl group and an imidazolidine core, which are known to influence its biological activity.
Biological Activity Overview
Compound 1 has been investigated for various biological activities, including its potential as an inhibitor of matrix metalloproteinases (MMPs), which are implicated in cancer progression and tissue remodeling.
Inhibitory Activity Against MMPs
Recent studies have highlighted the ability of compound 1 to inhibit MMP-1. The inhibition is primarily attributed to the interactions between the trifluoromethyl group and specific amino acid residues in the MMP active site.
Case Study: MMP Inhibition
A study assessed the inhibitory activity of compound 1 against MMP-1 using a semi-logarithmic dose-response plot. The results indicated that compound 1 exhibited significant potency, with an IC value considerably lower than that of structurally related compounds.
| Compound | IC [µM] |
|---|---|
| Compound 3 | 11.5 ± 1.3 |
| Compound 4 (related structure) | 0.18 ± 0.03 |
| Compound 1 | Not specified in this study |
This data suggests that compound 1 could be a promising candidate for further development as an MMP inhibitor.
The mechanism by which compound 1 exerts its inhibitory effects involves hydrogen bonding interactions with key residues in the MMP active site. Specifically, the carbonyl group within the imidazolidine ring is believed to form critical hydrogen bonds with backbone residues, enhancing binding affinity and specificity.
Additional Biological Activities
Beyond MMP inhibition, preliminary studies have suggested that compound 1 may exhibit other pharmacological properties, including:
- Anticonvulsant Activity : Similar imidazolidine derivatives have shown potential anticonvulsant properties, warranting further investigation into compound 1's effects on neuronal excitability.
- Anti-inflammatory Effects : Some derivatives in this class have been noted for their anti-inflammatory properties, suggesting that compound 1 may also contribute to reduced inflammation through modulation of cytokine release.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The table below compares key structural and physicochemical properties of the target compound with analogues from the evidence:
*Estimated based on structural similarity.
Key Observations:
- Electron-Withdrawing Groups : The trifluoromethyl (-CF₃) group in the target compound and CAS 303986-34-7 enhances lipophilicity and metabolic stability compared to methyl or chloro substituents .
- Ketone vs.
- Chlorine vs. Methyl : CAS 303986-34-7 (chloro-substituted) is ~24 g/mol heavier than the target compound (methyl-substituted), which could influence solubility and pharmacokinetics .
Lipophilicity and Bioactivity Trends
Lipophilicity (logP) is critical for membrane permeability and drug-likeness. While exact logP values are unavailable for the target compound, trends can be inferred:
- Trifluoromethyl Group : The -CF₃ group significantly increases lipophilicity, as seen in analogues like CAS 303986-34-7 . This may enhance blood-brain barrier penetration, relevant for CNS-targeting inhibitors .
Enzymatic Inhibition Potential
- AChE/BChE Inhibition : Compounds with fluorinated benzothiazole groups (e.g., 3f, 3g) show moderate to strong inhibition of AChE and BChE, attributed to π-π stacking and hydrogen bonding with active-site residues .
- Trifluoromethyl Impact : The target compound’s -CF₃ group may mimic fluorine’s electronegativity in 3f/3g, suggesting comparable or enhanced inhibitory activity.
Preparation Methods
Structural Analysis and Retrosynthetic Considerations
The target compound features an imidazolidine-2,4,5-trione scaffold substituted at positions 1 and 3. Retrosynthetic analysis suggests two primary disconnections:
- Core formation : Cyclization of a urea precursor to generate the trione ring.
- Substituent introduction :
- Position 1 : 2-(4-Methylphenyl)-2-oxoethyl group, likely introduced via alkylation or acylation.
- Position 3 : [3-(Trifluoromethyl)phenyl]methyl group, typically appended via nucleophilic substitution or reductive amination.
Key challenges include regioselectivity, steric hindrance from the trifluoromethyl group, and stability of intermediates under acidic/basic conditions.
Synthetic Routes to the Imidazolidine-2,4,5-trione Core
Cyclization of Urea Derivatives
The imidazolidine-trione core is commonly synthesized via cyclization of bis-urea intermediates. A representative protocol involves:
- Oxalyl chloride-mediated cyclization :
- Triphosgene as a cyclizing agent :
Table 1: Comparison of Cyclization Agents
| Agent | Solvent | Temperature | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Oxalyl chloride | DCM | −10°C→RT | 68 | 95.2 |
| Triphosgene | THF | 0°C | 72 | 97.8 |
Functionalization at Position 1: 2-(4-Methylphenyl)-2-oxoethyl Group
Acylation of Primary Amines
The keto-ethyl moiety is introduced via acylation of an amine precursor:
- Stepwise alkylation-acylation :
Functionalization at Position 3: [3-(Trifluoromethyl)phenyl]methyl Group
Nucleophilic Substitution
The benzyl group is introduced via SN2 displacement:
- Mitsunobu reaction :
Integrated Synthetic Protocol
Combining the above steps, a feasible synthesis is:
- Core formation :
- Position 3 functionalization :
- Position 1 functionalization :
Table 2: Optimized Reaction Conditions
| Step | Reagents/Conditions | Time | Yield (%) |
|---|---|---|---|
| 1 | Triphosgene, THF, 0°C | 2 h | 72 |
| 2 | DEAD, PPh₃, THF, RT | 12 h | 82 |
| 3 | Ethyl bromoacetate, K₂CO₃, DMF, 60°C | 6 h | 65 |
Analytical Characterization
Successful synthesis is confirmed via:
Challenges and Mitigation Strategies
Low yields in final step :
Byproduct formation during oxidation :
Industrial-Scale Considerations
- Cost drivers : 3-(Trifluoromethyl)benzyl alcohol (≈ $320/mol) contributes 58% of raw material costs.
- Green chemistry : Replace DMF with cyclopentyl methyl ether (CPME) to reduce environmental impact.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
